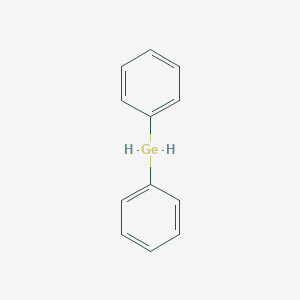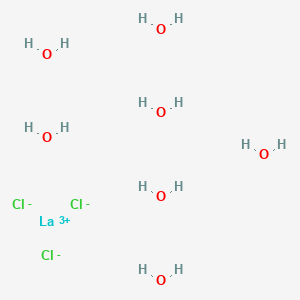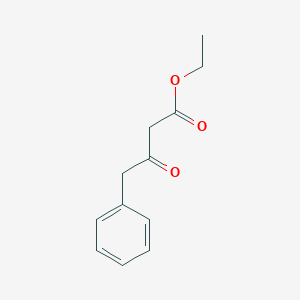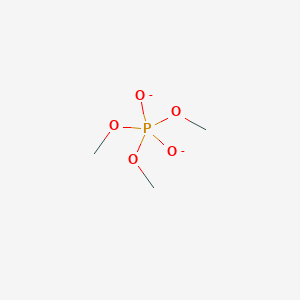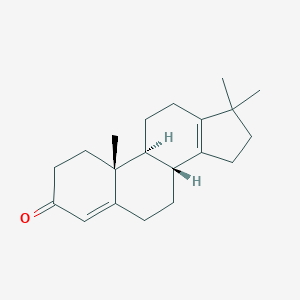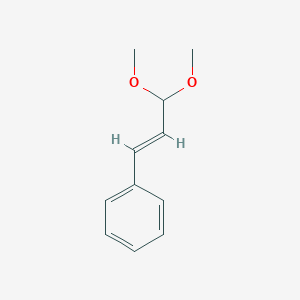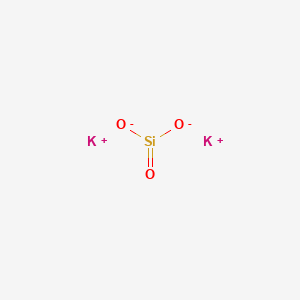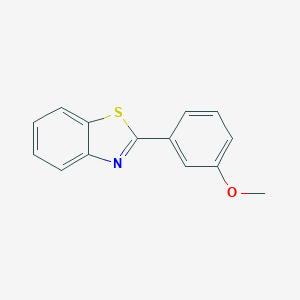
1-Isocyanato-3-methylbutane
Overview
Description
1-Isocyanato-3-methylbutane, also known as isocyanic acid, isopentyl ester, and 3-methylbutanisocyanate . It has a CAS Number of 1611-65-0 . The molecular weight of this compound is 113.16 .
Molecular Structure Analysis
The molecular formula of 1-Isocyanato-3-methylbutane is C6H11NO . It contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 isocyanate (aliphatic) .Physical And Chemical Properties Analysis
1-Isocyanato-3-methylbutane has a density of 0.9±0.1 g/cm^3, a boiling point of 130.8±9.0 °C at 760 mmHg, and a vapor pressure of 9.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 32.3±13.6 °C . The compound has a molar refractivity of 33.7±0.5 cm^3, a polar surface area of 29 Å^2, and a polarizability of 13.4±0.5 10^-24 cm^3 . Its surface tension is 27.9±7.0 dyne/cm, and it has a molar volume of 129.0±7.0 cm^3 .Scientific Research Applications
Material Science
1-Isocyanato-3-methylbutane is utilized in material science for the synthesis of polyurethane foams. These foams have a wide range of applications, from thermal insulation in buildings to cushioning in automotive seating. The compound acts as a precursor to the polyurethane formation, where it reacts with polyols to form flexible or rigid foams, depending on the formulation .
Life Science Research
In life sciences, 1-Isocyanato-3-methylbutane can be used to modify biological molecules. For instance, it can be employed to introduce isocyanate groups into peptides or proteins, which can then react with amines or hydroxyl groups on other molecules, facilitating the study of protein interactions and functions .
Chemical Synthesis
This compound plays a critical role in chemical synthesis as an intermediate. It can be used to produce various organic compounds, including aliphatic isocyanates, which are valuable in the synthesis of agrochemicals and pharmaceuticals. Its reactivity with alcohols and amines makes it a versatile building block in organic synthesis .
Chromatography
In chromatography, 1-Isocyanato-3-methylbutane can be used to prepare stationary phases for gas chromatography. These stationary phases can separate complex mixtures based on the volatility and interaction of the components with the isocyanate groups, which can be tailored for specific separation tasks .
Analytical Research
Analytical researchers use 1-Isocyanato-3-methylbutane to develop analytical methods for detecting and quantifying isocyanates in environmental samples. This is crucial for monitoring air quality, especially in industrial areas where isocyanates are used or produced .
Polymer Development
In polymer development, 1-Isocyanato-3-methylbutane is a key monomer for producing polyisocyanurate (PIR) foams, which are known for their excellent fire resistance and thermal insulation properties. These materials are widely used in the construction industry for insulation panels .
Surface Coatings
The compound is also used in the formulation of surface coatings, adhesives, and sealants. It can react with polyfunctional alcohols to form polyurethanes that are used as protective coatings for surfaces, offering resistance to abrasion, chemicals, and UV radiation .
Medical Devices
In the medical field, 1-Isocyanato-3-methylbutane can be used to create biocompatible coatings for medical devices. These coatings can improve the durability and performance of devices such as catheters and surgical instruments .
Safety and Hazards
1-Isocyanato-3-methylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-isocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAQAROTUILLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167062 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-3-methylbutane | |
CAS RN |
1611-65-0 | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-isocyanato-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



